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Compound of Interest

Compound Name: Mavorixafor

Cat. No.: B1662892

This guide provides a detailed comparison of Mavorixafor's performance against historical and
placebo controls, with a focus on its application in WHIM (Warts, Hypogammaglobulinemia,
Infections, and Myelokathexis) syndrome, Waldenstrom's Macroglobulinemia, and Chronic
Neutropenic Disorders. The data presented is intended for researchers, scientists, and
professionals in drug development to offer a comprehensive overview of Mavorixafor's clinical
efficacy and mechanism of action.

Mechanism of Action: CXCR4 Antagonism

Mavorixafor is an oral, selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). In
normal physiological processes, the ligand CXCL12 binds to CXCR4, playing a crucial role in
trafficking and homing of white blood cells.[1][2][3] In WHIM syndrome, gain-of-function
mutations in the CXCR4 gene lead to over-activation of the CXCR4/CXCL12 signaling
pathway.[1] This results in the retention of mature neutrophils and lymphocytes in the bone
marrow, leading to neutropenia and lymphopenia.[1][3] Mavorixafor works by blocking the
binding of CXCL12 to CXCRA4, which inhibits the downstream signaling and promotes the
mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral
circulation.[1][2][4]
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Caption: Mavorixafor's mechanism of action in blocking the CXCR4/CXCL12 pathway.

Performance in WHIM Syndrome

Mavorixafor has undergone extensive clinical evaluation for the treatment of WHIM syndrome.

The primary endpoints in these trials focused on increasing white blood cell counts and
reducing infection rates.

Experimental Protocol: Phase 3 Clinical Trial
(NCT03995108)

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial was conducted to
evaluate the efficacy and safety of Mavorixafor in patients with WHIM syndrome.[5]

o Participants: The trial enrolled 31 participants aged 12 years and older with a genetically
confirmed diagnosis of WHIM syndrome.[5][6]

« Intervention: Participants were randomized in a 1:1 ratio to receive either 400 mg of
Mavorixafor orally once daily or a placebo for 52 weeks.[6]

e Primary Endpoint: The primary endpoint was the time above absolute neutrophil count (ANC)

threshold of >0.5 x 10%/pL over a 24-hour period (TATANC).[5]
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¢ Secondary Endpoints: Key secondary endpoints included time above absolute lymphocyte
count (ALC) threshold of 21.0 x 103/uL (TATALC), annualized infection rate, and total

infection score.[5]
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Caption: Workflow of the Phase 3 clinical trial for Mavorixafor in WHIM syndrome.

Clinical Efficacy Data

The following tables summarize the key findings from the Phase 2 and Phase 3 clinical trials of

Mavorixafor in patients with WHIM syndrome.

Table 1: Hematological Response in Phase 3 Trial
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Mavorixafor
Parameter (n=14) Placebo (n=17) Fold Increase P-value
n=

Time Above ANC
Threshold
(TATANC)

(hours)

15.0 2.8 53 <0.001

Time Above ALC
Threshold 15.8 4.6 3.5 <0.001
(TATALC) (hours)

Data from the
52-week,
placebo-
controlled Phase
3 trial.[5]

Table 2: Infection Rates and Severity in Phase 3 Trial
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Mavorixafor

Parameter Placebo (n=17) Reduction P-value
(n=14)
Annualized
, 1.7 4.2 ~60% 0.007
Infection Rate
Total Infection
7.4 12.3 40% -
Score
Individuals with
Severe (Grade 7% (1 of 14) 29% (5 of 17) 75% -
3+) Infections
Total Duration of
14.1 49.1 >70% -

Infections (days)

Data from the
52-week,
placebo-
controlled Phase
3 trial.[5][7]

Table 3: Comparison with Historical Controls from Phase 2 Open-Label Extension Study

Pre-Trial (Historical

Parameter On Mavorixafor
Control)

Annualized Infection Rate 5.6 2.2

Cutaneous Warts Baseline 75% average reduction

Data from the Phase 2 open-
label extension study at 40

months of treatment.[3][9]

Performance in Waldenstrom's Macroglobulinemia

(WM)
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Mavorixafor is also being investigated in combination with ibrutinib for the treatment of
Waldenstrom's Macroglobulinemia in patients with both MYD88 and CXCR4 mutations.[10][11]
The presence of CXCR4 mutations in WM is associated with resistance to ibrutinib therapy.[10]

Experimental Protocol: Phase 1b Clinical Trial
(NCT04274738)

This is a multi-center, open-label, dose-escalation trial designed to assess the safety,
tolerability, and preliminary efficacy of Mavorixafor in combination with ibrutinib.

Participants: Patients with WM who have both MYD88 and CXCR4 mutations.

Intervention: Escalating doses of Mavorixafor in combination with ibrutinib.

Primary Objective: To establish a pharmacologically active and safe dose of Mavorixafor for
this combination therapy.[11]

Key Efficacy Measures: Changes in serum immunoglobulin M (IgM) and hemoglobin levels
from baseline.

Table 4: Preliminary Efficacy in Waldenstrém's Macroglobulinemia (Phase 1b)

After 12 Months of

Parameter Baseline (Median) .
Treatment (Median)

Serum IgM (g/L) 47.2 7.73

Overall Response Rate (>25% 100% (in 10 evaluable

reduction in serum IgM) patients)

Interim data from the Phase 1b
trial.[12]

Performance in Chronic Neutropenic Disorders

Mavorixafor has also been evaluated in a Phase 1b study for the treatment of chronic
neutropenic disorders, including congenital, autoimmune, and idiopathic neutropenia.
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Experimental Protocol: Phase 1b Study

This was an open-label, multi-center study to assess the pharmacodynamics and safety of
Mavorixafor in patients with chronic neutropenia.

o Participants: 26 participants with chronic neutropenia were enrolled.[13]
« Intervention: A single 400 mg dose of Mavorixafor was administered.
e Primary Outcome: Change in Absolute Neutrophil Count (ANC) from baseline.

Table 5: Hematological Response in Chronic Neutropenia (Phase 1b)

Mean Change in ANC from Baseline

Time Point

(cells/uL)
4 hours post-dose +1500
8 hours post-dose +2100

Data from the Phase 1b study after a single
dose of Mavorixafor.[13]

Safety and Tolerability

Across clinical trials, Mavorixafor has been generally well-tolerated.

 WHIM Syndrome (Phase 3): No drug-related serious adverse events, treatment-limiting
toxicities, or discontinuations due to safety were reported.[5][7] The most common adverse
events were mild to moderate and included gastrointestinal symptoms and skin disorders.[6]

o Waldenstrom's Macroglobulinemia (Phase 1b): Three dose-limiting toxicities were reported in
two patients.[10]

o Chronic Neutropenia (Phase 1b): The most common treatment-emergent adverse events
were diarrhea, fatigue, and nausea.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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